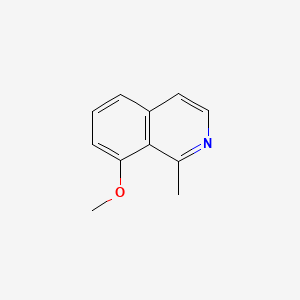

8-Methoxy-1-methylisoquinoline

Descripción

Propiedades

IUPAC Name |

8-methoxy-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11-9(6-7-12-8)4-3-5-10(11)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTRYLDNEKLDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731676 | |

| Record name | 8-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231948-70-1 | |

| Record name | 8-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1-methylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 8-Methoxy-1-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydroisoquinoline derivatives.

Substitution: Formation of various substituted isoquinolines depending on the reagents used.

Aplicaciones Científicas De Investigación

8-Methoxy-1-methylisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 8-Methoxy-1-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 8-Methoxy-1-methylisoquinoline with key structural analogs:

Key Observations:

Substituent Position Matters: The methyl group at C1 in this compound vs. C2 in 8-Methoxy-2-methylquinoline alters steric accessibility and electronic effects. Isoquinolines generally exhibit higher basicity than quinolines due to ring fusion differences .

Functional Group Impact: Methoxy groups improve lipid solubility, aiding membrane permeability in drug candidates. However, they may reduce metabolic stability compared to amino groups (e.g., 8-Aminoquinoline) . Aminoquinolines demonstrate established therapeutic roles, whereas methoxy analogs are less explored but show promise in enzyme inhibition .

Actividad Biológica

8-Methoxy-1-methylisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by its unique substitution pattern. This compound has garnered attention in various fields of research due to its intriguing biological activities, including potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

This compound (CAS No. 1231948-70-1) features a methoxy group at the 8-position and a methyl group at the 1-position of the isoquinoline ring. This specific substitution pattern influences both its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Pomeranz-Fritsch Reaction : Involves aromatic aldehydes and aminoacetals under acidic conditions to form the isoquinoline structure.

- Metal-Catalyzed Reactions : Utilizing palladium or copper catalysts to enhance yield and purity during industrial production.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects .

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Antiparasitic Activity : Studies have shown that the compound enhances antiparasitic effects significantly when compared to its unsubstituted counterparts. For instance, one study reported an EC50 value of 0.048 μM against Plasmodium falciparum, indicating potent activity .

- Melatonin Receptor Binding : The compound has demonstrated binding affinities for melatonin receptor subtypes (MT1 and MT2). For example, it exhibited a binding affinity of 22 nM for MT1 and 6 nM for MT2, suggesting potential applications in sleep disorders .

Comparative Biological Activity

To contextualize the biological activity of this compound, comparisons can be made with similar compounds:

| Compound | MT1 Binding Affinity (nM) | MT2 Binding Affinity (nM) | Antiparasitic EC50 (μM) |

|---|---|---|---|

| This compound | 22 | 6 | 0.048 |

| 6-Methoxy-isoquinoline | 30 | 6.7 | Not specified |

| Unsubstituted Isoquinoline | >10^5 | >10^5 | EC50 = 3.55 |

This table illustrates that while this compound shows significant activity, other isoquinolines also possess interesting pharmacological profiles.

Study on Antiparasitic Activity

In a recent study investigating the antiparasitic properties of isoquinolines, it was found that the introduction of an 8-methoxy substituent enhanced activity by approximately 70-fold compared to unsubstituted analogs. The study highlighted that this modification improved both metabolic stability and solubility, making it a promising candidate for further development in antiparasitic therapies .

Melatonin Receptor Interaction Study

Another research effort focused on the interaction of isoquinolines with melatonin receptors. The results indicated that modifications at specific positions significantly influenced binding affinities. The study concluded that derivatives like this compound could serve as lead compounds in developing new treatments for sleep disorders due to their selective receptor interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Methoxy-1-methylisoquinoline, and how can purity be maximized?

- Methodology : The synthesis typically involves modifying isoquinoline derivatives via alkylation and methoxylation. For example, alkylation at the 1-position using methylating agents (e.g., methyl iodide) under anhydrous conditions, followed by methoxylation at the 8-position using methoxy precursors (e.g., methoxyamine hydrochloride). Reaction conditions (temperature: 60–80°C; solvent: dry THF or DMF) significantly impact yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) shows singlet for methoxy group (δ 3.8–4.0 ppm) and methyl group (δ 2.5–2.7 ppm). Aromatic protons appear as multiplets (δ 7.0–8.5 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M+H]⁺ at m/z 188.1 (C₁₁H₁₁NO⁺). High-resolution MS (HRMS) validates the molecular formula .

- FT-IR : Peaks at 1240–1260 cm⁻¹ (C-O stretch for methoxy) and 1600–1650 cm⁻¹ (C=N stretch) .

Q. How should this compound be stored to ensure stability?

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hydrolysis of the methoxy group .

- Stability : Shelf life >6 months if stored properly. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Mechanism : The electron-donating methoxy group at the 8-position activates the isoquinoline ring for electrophilic substitution, while steric hindrance from the 1-methyl group directs nucleophilic attack to the 5- or 7-positions. DFT calculations (B3LYP/6-31G*) support regioselectivity trends .

- Case Study : Reaction with amines (e.g., benzylamine) in DMF at 100°C yields 5-substituted derivatives (70–80% yield). Competing pathways (e.g., ring-opening) are minimized by controlling pH (<9) .

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

- Docking Studies : Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies favorable binding via π-π stacking (isoquinoline ring) and hydrogen bonding (methoxy group). ADMET predictions (SwissADME) assess pharmacokinetic profiles .

- QSAR Models : Use Hammett constants (σ) for substituents to correlate electronic effects with IC₅₀ values. A meta-methoxy group enhances inhibitory activity by 2-fold compared to para-substitution .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

- Data Analysis : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. neuroprotective assays) may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers .

- Case Study : Contradictory cytotoxicity data (HeLa vs. MCF-7 cells) are resolved by normalizing to cell viability controls (MTT assay) and validating via flow cytometry (apoptosis markers) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition, λex 340 nm, λem 450 nm) with donepezil as a positive control. IC₅₀ values <10 µM indicate high potency .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in SH-SY5Y cells after 24-hour exposure. Normalize to protein content (BCA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.